molecular formula C18H12F2N2OS B11187413 3,7-Bis(4-Fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one

3,7-Bis(4-Fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11187413
M. Wt: 342.4 g/mol
InChI Key: RFHHQTLGSLQGBV-UHFFFAOYSA-N
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Description

3,7-BIS(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of fluorophenyl groups enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-BIS(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the cyclization of appropriate precursors. One common method is the [3+3]-cyclocondensation reaction between 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . The reaction conditions often include the use of a catalyst and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3,7-BIS(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole and pyridine rings.

    Substitution: Halogenation and other substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,7-BIS(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-BIS(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to the presence of fluorophenyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C18H12F2N2OS

Molecular Weight

342.4 g/mol

IUPAC Name

3,7-bis(4-fluorophenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C18H12F2N2OS/c19-12-5-1-10(2-6-12)14-9-15(23)21-17-16(22-24-18(14)17)11-3-7-13(20)8-4-11/h1-8,14H,9H2,(H,21,23)

InChI Key

RFHHQTLGSLQGBV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C3=CC=C(C=C3)F)NC1=O)C4=CC=C(C=C4)F

Origin of Product

United States

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